Cas no 2229111-75-3 (1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde)

1-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a benzodioxin core fused with a cyclopropane-carbaldehyde moiety. Its unique structure, combining methoxy and benzodioxin functionalities, makes it a valuable intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical applications. The cyclopropane ring enhances steric and electronic properties, while the aldehyde group offers reactivity for further derivatization. This compound exhibits potential utility in the development of bioactive molecules due to its rigid scaffold and functional group compatibility. Its stability and well-defined reactivity profile make it suitable for precise synthetic modifications in complex molecular architectures.
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde structure
2229111-75-3 structure
Product name:1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
CAS No:2229111-75-3
MF:C13H14O4
Molecular Weight:234.247864246368
CID:6259456
PubChem ID:165625512

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
    • EN300-1772411
    • 2229111-75-3
    • インチ: 1S/C13H14O4/c1-15-10-6-9(13(8-14)2-3-13)7-11-12(10)17-5-4-16-11/h6-8H,2-5H2,1H3
    • InChIKey: GUQQVZWQGIIRDR-UHFFFAOYSA-N
    • SMILES: O=CC1(C2C=C(C3=C(C=2)OCCO3)OC)CC1

計算された属性

  • 精确分子量: 234.08920892g/mol
  • 同位素质量: 234.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 44.8Ų

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1772411-0.25g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
0.25g
$1170.0 2023-09-20
Enamine
EN300-1772411-2.5g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
2.5g
$2492.0 2023-09-20
Enamine
EN300-1772411-0.5g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
0.5g
$1221.0 2023-09-20
Enamine
EN300-1772411-1g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
1g
$1272.0 2023-09-20
Enamine
EN300-1772411-1.0g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
1g
$1272.0 2023-06-03
Enamine
EN300-1772411-0.1g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
0.1g
$1119.0 2023-09-20
Enamine
EN300-1772411-0.05g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
0.05g
$1068.0 2023-09-20
Enamine
EN300-1772411-5g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
5g
$3687.0 2023-09-20
Enamine
EN300-1772411-10.0g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
10g
$5467.0 2023-06-03
Enamine
EN300-1772411-10g
1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde
2229111-75-3
10g
$5467.0 2023-09-20

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde 関連文献

1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2229111-75-3 and Product Name: 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde

The compound identified by the CAS number 2229111-75-3 and the product name 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde represents a fascinating molecule of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic structures that have garnered attention due to their unique structural features and potential biological activities. The presence of both a benzodioxin moiety and a cyclopropane ring in its molecular framework suggests a high degree of structural complexity, which often translates into intriguing pharmacological properties.

Recent advancements in the field of medicinal chemistry have highlighted the importance of such structurally complex molecules in the development of novel therapeutic agents. The benzodioxin scaffold, commonly found in various bioactive natural products and synthetic compounds, is known for its ability to interact with biological targets in a manner that can modulate physiological processes. Specifically, the 8-methoxy-2,3-dihydro-1,4-benzodioxin moiety in this compound may contribute to its binding affinity for certain enzymes or receptors, thereby influencing cellular signaling pathways.

The incorporation of a cyclopropane ring into the molecular structure adds an additional layer of complexity and potential functionality. Cyclopropanes are known for their strained three-membered ring structure, which can be exploited to enhance the binding affinity or selectivity of a compound towards its target. In this context, the cyclopropane-1-carbaldehyde moiety in the title compound could serve as a key pharmacophore, facilitating interactions with biological macromolecules that are sensitive to such structural features.

Current research in the area of heterocyclic chemistry has demonstrated that molecules containing both benzodioxin and cyclopropane motifs often exhibit promising biological activities. For instance, studies have shown that derivatives of benzodioxins can possess anti-inflammatory, antimicrobial, or even antitumor properties. Similarly, cyclopropane-containing compounds have been explored for their potential in modulating neurotransmitter systems or inhibiting specific metabolic pathways. The combination of these two structural elements in 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde suggests that it may exhibit multiple biological effects simultaneously.

In terms of synthetic chemistry, the preparation of this compound involves sophisticated methodologies that require careful consideration of reaction conditions and reagent selection. The synthesis likely involves multi-step processes that include functional group transformations such as aldehyde formation and heterocyclic ring construction. Advanced techniques such as palladium-catalyzed cross-coupling reactions or intramolecular cyclizations may be employed to achieve the desired molecular architecture. The successful synthesis of this compound underscores the growing capability in medicinal chemistry to construct complex molecules with high precision.

The pharmacological evaluation of 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde is currently underway in several research laboratories. Preliminary studies have indicated that this compound demonstrates interesting interactions with various biological targets, including enzymes and receptors implicated in human diseases. For example, it has shown potential as an inhibitor of certain kinases or as a modulator of G protein-coupled receptors (GPCRs). These findings are particularly exciting as they pave the way for further exploration into its therapeutic applications.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding mode of this compound with its potential targets. By employing techniques such as docking simulations and quantum mechanical calculations, researchers can predict how 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde interacts with biological macromolecules at an atomic level. This information is crucial for optimizing its structure to enhance potency and selectivity while minimizing potential side effects.

Moreover, the development of novel drug candidates like 1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carbaldehyde relies heavily on innovative drug discovery platforms that integrate high-throughput screening (HTS), structure-based drug design (SBDD), and fragment-based drug discovery (FBDD). These approaches allow researchers to rapidly identify and optimize lead compounds with desired pharmacological profiles. The integration of machine learning algorithms has further accelerated this process by enabling predictive modeling based on large datasets derived from past successes and failures.

The future prospects for this compound are promising given its unique structural features and preliminary biological activity. Further investigation into its mechanism of action will be essential to fully understand its therapeutic potential. Additionally, explorations into its pharmacokinetic properties will determine how effectively it can be delivered to target tissues within an organism. These studies will likely involve collaborations between synthetic chemists who design new analogs based on initial findings from biological assays.

In conclusion,1-(8-methoxy-2,3-dihydro-1,4-benzodioxin)-6ylcyclopropanecarbaldehyde (CAS No 222911175) is an intriguing molecule with significant implications for pharmaceutical research today Its combinationof benzodioxinand cyclopropanering suggestsmultiplebiologicalactivitieswhileitscomplexstructureposeschallengesandopportunitiesforbothsyntheticchemistsandpharmacologists As researchcontinuesintothiscompoundandrelatedderivativeswecananticipateexcitingadvancesintheunderstandingandtreatmentofhuman diseases

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